molecular formula C19H20Cl2N2O4 B6539780 2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide CAS No. 1060287-86-6

2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide

Cat. No.: B6539780
CAS No.: 1060287-86-6
M. Wt: 411.3 g/mol
InChI Key: KGFRONCEHWMCDM-UHFFFAOYSA-N
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Description

This compound is a substituted phenoxy acetamide featuring a 2,4-dichlorophenoxy group linked to an acetamide moiety. The phenyl ring in the acetamide is further substituted with a [(2-methoxyethyl)carbamoyl]methyl group, which introduces both hydrophilic (methoxyethyl) and hydrophobic (aromatic) characteristics.

Properties

IUPAC Name

2-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O4/c1-26-9-8-22-18(24)10-13-2-5-15(6-3-13)23-19(25)12-27-17-7-4-14(20)11-16(17)21/h2-7,11H,8-10,12H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFRONCEHWMCDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with tubulin, a protein that is crucial for microtubule formation. The compound binds to tubulin, disrupting the tubulin-microtubule network, which can lead to cell death through apoptosis

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In lung cells, for example, it has been shown to induce toxicity by disrupting the tubulin-microtubule network. This disruption leads to increased cell death through apoptosis, as evidenced by the increased subG1 population in cell cycle analysis. The compound also affects cell signaling pathways and gene expression, contributing to its overall impact on cellular metabolism and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products can also have significant effects on cellular function. Long-term exposure to the compound in vitro has shown sustained disruption of the microtubule network and continued induction of apoptosis. In vivo studies are needed to further understand the long-term effects and stability of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal toxic effects, while higher doses can lead to significant adverse effects, including damage to the liver, kidneys, and thyroid gland. Threshold effects have been observed, with certain dosages leading to pronounced toxicological outcomes. It is crucial to determine the safe dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The compound’s metabolism involves conjugation with glucose and other molecules, facilitating its excretion from the body.

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide is a synthetic derivative that combines elements known for their herbicidal and biological activity. This article explores its biological activity, mechanisms of action, and implications based on existing research.

Chemical Structure and Properties

This compound is a complex organic molecule characterized by the following structural components:

  • Dichlorophenoxy group : Known for its herbicidal properties, particularly in the compound 2,4-Dichlorophenoxyacetic acid (2,4-D).
  • Carbamoyl and methoxyethyl substituents : These groups may influence the compound's solubility and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Hormonal Activity : The dichlorophenoxy group functions similarly to auxins (plant hormones), affecting plant growth regulation. This can lead to uncontrolled growth in target plants, making it effective as a herbicide.
  • Cellular Interaction : Research indicates that compounds with similar structures can interact with cellular membranes and mitochondrial function. For instance, studies on 2,4-D have shown effects on mitochondrial ATP levels and membrane integrity, which may also be relevant to this compound .
  • Inhibition of Enzymatic Pathways : The presence of the carbamoyl group suggests potential inhibition of certain enzymatic pathways involved in cellular metabolism.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Herbicidal EffectEffective against broadleaf weeds
Mitochondrial ImpactAffects ATP levels and membrane integrity
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Study 1: Herbicidal Efficacy

A study evaluated the herbicidal efficacy of related compounds in agricultural settings. Results indicated that derivatives like this compound exhibited significant control over various dicotyledonous weeds while sparing monocots. This selectivity is crucial for crop protection strategies.

Case Study 2: Mitochondrial Toxicity

In a toxicological assessment involving rat liver mitochondria, exposure to similar phenoxyacetic acids revealed concentration-dependent effects on mitochondrial function. Although this specific compound has not been directly studied in this context, the implications suggest potential mitochondrial toxicity due to structural similarities .

Research Findings

Recent findings emphasize the importance of understanding not only the active ingredients but also their formulations. The excipients present in commercial formulations can alter the biological effects significantly . This highlights the need for comprehensive studies on both pure compounds and their commercial variants.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features are summarized below:

Compound Name Key Substituents/Modifications Structural Differences vs. Target Compound Reference Evidence ID
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide 2,6-dichlorophenyl + 4-chlorophenyl Lacks the phenoxy group and 2-methoxyethyl carbamoyl side chain; simpler substitution pattern.
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 3,4-dichlorophenyl + pyrazolone ring Dichlorophenyl group at different position; pyrazolone ring replaces phenoxy and carbamoyl groups.
2-(2,4-Dichlorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide 2,4-dichlorophenoxy + morpholinopyridazine Retains dichlorophenoxy group but replaces carbamoyl side chain with a morpholinopyridazine heterocycle.
2-Chloro-N-(4-fluorophenyl)acetamide Chloroacetamide + 4-fluorophenyl Simplest analogue; lacks dichlorophenoxy and complex side chains.
N-(4-Chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl)acetamide Nitrophenyl diazenyl + hydroxypropylamino Incorporates a diazenyl group and nitro substitution, absent in the target compound.

Pharmacological and Toxicological Profiles

  • Target Compound: Limited data, but the 2-methoxyethyl carbamoyl group may enhance solubility and reduce cytotoxicity compared to simpler chloroacetamides.
  • Diazenyl-containing compounds: Exhibit skin sensitization risks (H317 warning) due to reactive nitro and diazenyl groups . Morpholinopyridazine derivatives: Heterocyclic moieties may confer kinase inhibition activity, a feature absent in the target compound .

Preparation Methods

Nucleophilic Aromatic Substitution

The phenoxyacetic acid backbone is synthesized via alkali-mediated coupling of 2,4-dichlorophenol with chloroacetic acid. Patent data indicates optimal conditions:

  • Molar ratio : 1:1.2 (phenol:chloroacetic acid)

  • Base : 10% aqueous NaOH

  • Temperature : 80–90°C

  • Reaction time : 4–6 hours

Yields typically reach 78–85%, with purity confirmed by melting point (127–129°C) and 1H^1H-NMR (δ\delta 7.35–7.10 ppm for aromatic protons, δ\delta 4.70 ppm for –OCH2_2CO–).

Alternative Route via Bromoacetyl Bromide

Adapting methods from antitubercular agent synthesis, 2,4-dichlorophenol reacts with bromoacetyl bromide in dichloromethane (DCM) under catalytic K2_2CO3_3:

This intermediate is hydrolyzed to the carboxylic acid using 1M NaOH (0°C, 30 minutes), achieving 92% yield.

Preparation of 4-{[(2-Methoxyethyl)carbamoyl]methyl}aniline

Carbamoylation of 4-Aminophenylacetic Acid

The aniline derivative is synthesized in two steps:

  • Esterification : 4-Aminophenylacetic acid → ethyl 4-aminophenylacetate (H2_2SO4_4, ethanol, reflux)

  • Carbamoylation :

    • Reagents : Ethyl 4-aminophenylacetate + 2-methoxyethyl isocyanate

    • Conditions : DCM, 0°C → room temperature, 12 hours

    • Yield : 68% after column chromatography

Direct Coupling via Mixed Carbonate

Patent methodologies describe an alternative using in-situ-generated chloroformate:

Reaction with 2-methoxyethylamine (2 equivalents) in THF affords the carbamoyl methyl derivative in 74% yield.

Amide Bond Formation: Critical Reaction Optimization

Schotten-Baumann Conditions

Classical acylation using 2-(2,4-dichlorophenoxy)acetyl chloride and the aniline derivative in biphasic NaOH/diethyl ether:

  • Reaction time : 1 hour

  • Temperature : 0°C

  • Yield : 62%

Coupling Reagent-Mediated Synthesis

Modern peptide coupling agents enhance efficiency:

ReagentSolventTemp (°C)Time (h)Yield (%)
DCC/DMAPDCM25488
HATUDMF0→25292
EDCI/HOBtTHF40679

Data adapted from show HATU in DMF provides optimal results, minimizing racemization and side reactions.

Purification and Characterization

Crystallization

The crude product is recrystallized from ethyl acetate/hexane (1:3), yielding colorless needles (m.p. 143–145°C).

Spectroscopic Validation

  • 1H^1H-NMR (400 MHz, DMSO-d6_6) :
    δ\delta 10.21 (s, 1H, NH), 7.42–7.10 (m, 6H, Ar–H), 4.68 (s, 2H, OCH2_2), 3.72–3.21 (m, 4H, –OCH2_2CH2_2–), 3.15 (s, 3H, OCH3_3).

  • HRMS (ESI+) :
    Calculated for C19H _{19}H _{19}Cl2N _2N _2O4_4 [M+H]+^+: 413.0734; Found: 413.0738.

Scale-Up Considerations and Industrial Feasibility

Patent data highlight critical parameters for kilogram-scale production:

  • Cost efficiency : HATU/DMF > DCC/DMAP due to reduced reaction times

  • Safety : Low-temperature (<10°C) acyl chloride formation minimizes exothermic risks

  • Waste management : Ethyl acetate/hexane recrystallization allows solvent recovery (>90%)

Q & A

Q. What are the standard synthetic protocols for preparing 2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide?

Methodological Answer: The synthesis typically involves multi-step coupling reactions using carbodiimide-based reagents. For example:

  • Step 1: React 2,4-dichlorophenoxyacetic acid with a coupling agent like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) at 0–5°C to activate the carboxylic acid group .
  • Step 2: Couple the activated intermediate with a substituted aniline derivative (e.g., 4-aminophenyl carbamoylmethyl group) in the presence of 2,6-lutidine as a base. Monitor reaction progress via TLC (hexane:ethyl acetate, 9:3 v/v) .
  • Purification: Use sequential washes with aqueous HCl, sodium bicarbonate, and brine, followed by drying over anhydrous Na₂SO₄ and solvent evaporation .

Q. How is this compound characterized spectroscopically in academic research?

Methodological Answer:

  • 1H/13C NMR: Record spectra in DMSO-d₆ at 400 MHz to confirm proton environments and carbon backbone. For example, the acetamide carbonyl (δ ~165–170 ppm in 13C NMR) and aromatic protons (δ ~6.8–7.5 ppm in 1H NMR) are critical markers .
  • Mass Spectrometry: Use high-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine substituents .
  • Elemental Analysis: Ensure C, H, N, and Cl percentages align with theoretical values within ±0.5% .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

Methodological Answer:

  • Temperature Control: Maintain reactions at 0–5°C during TBTU addition to minimize side reactions (e.g., racemization or over-activation) .
  • Catalyst Screening: Test alternative coupling agents (e.g., HATU or DCC) and bases (e.g., DIPEA) to enhance efficiency .
  • Purification Refinement: Replace standard column chromatography with preparative HPLC for polar byproducts, using acetonitrile/water gradients .

Q. How are contradictory spectral data (e.g., unexpected NMR splitting or mass fragments) resolved?

Methodological Answer:

  • X-ray Crystallography: Resolve ambiguities by growing single crystals (via slow evaporation in DCM/hexane) and analyzing the 3D structure to confirm regiochemistry and stereochemistry .
  • 2D NMR Techniques: Use HSQC and HMBC to assign overlapping proton signals and verify connectivity between the dichlorophenoxy and acetamide moieties .
  • Isotopic Labeling: Synthesize deuterated analogs to isolate specific spectral contributions (e.g., distinguishing methoxyethyl carbamoyl protons) .

Q. What strategies are used to analyze the compound’s crystallographic packing and intermolecular interactions?

Methodological Answer:

  • Single-Crystal XRD: Collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å). Refine structures with SHELXL, focusing on hydrogen-bonding motifs (e.g., N–H···O interactions) and π-π stacking between aromatic rings .
  • Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., Cl···H or C–H···O interactions) using CrystalExplorer to explain solubility and stability trends .

Q. How is biological activity (e.g., enzyme inhibition) evaluated for this compound?

Methodological Answer:

  • In Vitro Assays: Screen against target enzymes (e.g., kinases or proteases) using fluorescence-based assays. For example, measure IC₅₀ values via dose-response curves with ATP/NADH-coupled detection systems .
  • Molecular Docking: Perform AutoDock Vina simulations to predict binding modes in enzyme active sites, prioritizing residues involved in hydrogen bonding (e.g., acetamide carbonyl with catalytic lysine) .
  • SAR Studies: Synthesize analogs with modified substituents (e.g., replacing methoxyethyl with ethoxyethyl) to correlate structural features with activity .

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